molecular formula C5H8BrN3O B2579104 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol CAS No. 1279219-25-8

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol

Cat. No. B2579104
CAS RN: 1279219-25-8
M. Wt: 206.043
InChI Key: XJVXLDNAGGAXGC-UHFFFAOYSA-N
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Description

The compound “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound you mentioned has a bromo group attached to the triazole ring, which may influence its reactivity and other properties.


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the bromo group at the 3-position of the triazole ring could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Triazole compounds are known to participate in various chemical reactions. They can act as ligands for transition metals, forming coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific structure. For instance, the presence of the bromo group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific properties. Some triazole compounds are associated with certain hazard statements such as H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVXLDNAGGAXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol

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